N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidinone derivative with a furan-2-ylmethyl substituent at position 3 of the heterocyclic core and an N-(2-ethylphenyl)acetamide side chain. The benzofuropyrimidinone scaffold provides a rigid framework for functional group modifications, while the furan and ethylphenyl moieties contribute to electronic and steric properties critical for biological interactions .
Properties
Molecular Formula |
C25H21N3O5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H21N3O5/c1-2-16-8-3-5-11-19(16)26-21(29)15-27-22-18-10-4-6-12-20(18)33-23(22)24(30)28(25(27)31)14-17-9-7-13-32-17/h3-13H,2,14-15H2,1H3,(H,26,29) |
InChI Key |
QFFHFNJKWWJSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |
Origin of Product |
United States |
Biological Activity
N-(2-ethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide, also known by its ChemDiv ID C688-1414, is a compound that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds that are being explored for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its IUPAC name is:
Antiviral Properties
Recent studies have highlighted the potential of compounds related to this compound as inhibitors of viral proteases. For instance, derivatives exhibiting similar structural motifs have shown promising results against SARS-CoV-2 main protease (Mpro), with IC50 values indicating effective inhibition at low concentrations.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| F8-B22 | 1.55 | Non-peptidomimetic inhibitor of Mpro |
| F8-B6 | 1.57 | Reversible covalent inhibitor |
| N-(furan-2-ylmethyl)ethanamine | 10.76 | Related structure with antiviral potential |
These findings suggest that the furan and pyrimidine components in the structure may play critical roles in the inhibitory activity against viral enzymes.
Cytotoxicity Assessment
In vitro studies assessing cytotoxicity have indicated that certain derivatives maintain low cytotoxicity levels while exhibiting potent antiviral effects. For example, the compound F8-B6 showed a CC50 (cytotoxic concentration for 50% of cells) greater than 100 μM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development.
Case Study: Antiviral Screening
In a recent screening of compounds for antiviral activity against SARS-CoV-2, several derivatives similar to this compound were tested. The study focused on their ability to inhibit viral replication and protease activity.
Results Summary
- F8-B22 :
- IC50: 1.55 μM
- Mechanism: Non-covalent binding to Mpro.
- F8-B6 :
- IC50: 1.57 μM
- Mechanism: Reversible covalent modification.
These results underscore the potential for developing novel antiviral therapies based on this compound's structure.
Comparison with Similar Compounds
The compound is structurally related to several benzofuropyrimidinone and acetamide derivatives. Below is a detailed comparison based on substituents, synthesis, physicochemical properties, and biological activity.
Structural Analogues
A. 2-[2,4-Dioxo-3-(2-phenylethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(2-ethyl-6-methylphenyl)acetamide (1351780-16-9)
- Core structure: Benzofuropyrimidinone with 2-phenylethyl at position 3.
- Key differences :
- Position 3 substituent: 2-phenylethyl (vs. furan-2-ylmethyl in the target compound).
- Acetamide side chain: N-(2-ethyl-6-methylphenyl) (vs. N-(2-ethylphenyl)).
- The additional methyl group on the phenyl ring may increase steric hindrance, affecting receptor binding .
B. 2-((3-Isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Core structure: Benzofuropyrimidinone with a thioether linkage.
- Key differences :
- Position 2 substituent: Thioether (vs. oxygen in the target compound).
- Position 3 substituent: Isopentyl (vs. furan-2-ylmethyl).
- Acetamide side chain: N-(3-trifluoromethylphenyl) (vs. N-(2-ethylphenyl)).
- Impact : The thioether increases electron density and may alter metabolic stability. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism .
C. 2-(2,4-Dioxo-3-phenylbenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide (877656-68-3)
- Core structure: Benzofuropyrimidinone with phenyl at position 3.
- Key differences :
- Position 3 substituent: Phenyl (vs. furan-2-ylmethyl).
- Acetamide side chain: Unsubstituted (vs. N-(2-ethylphenyl)).
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
